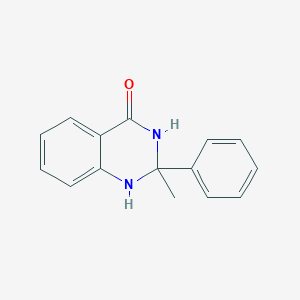

2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Description

2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a substituted derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold, a heterocyclic compound with a fused benzene and pyrimidine ring system. The presence of methyl and phenyl groups at the C2 position distinguishes it from other derivatives. Its synthesis typically involves cyclocondensation reactions of 2-aminobenzamide with aldehydes under catalytic or catalyst-free conditions .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-15(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)14(18)17-15/h2-10,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVKQLFZYGGACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513137 | |

| Record name | 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-02-8 | |

| Record name | 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS Number: 957-02-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its potential as an anti-leishmanial agent, cholinesterase inhibitor, and larvicidal compound. The synthesis methods and structure-activity relationships (SAR) are also discussed.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₄N₂O

- Molecular Weight : 238.28 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 442.3 ºC at 760 mmHg

- Flash Point : 221.3 ºC

Anti-Leishmanial Activity

Recent studies have highlighted the potential of this compound derivatives as anti-leishmanial agents. In silico studies indicated strong binding affinities to key proteins such as Pyridoxal Kinase and Trypanothione Reductase, which are crucial for the survival of Leishmania parasites. For instance, derivatives showed IC₅₀ values of 1.61 µg/mL and 0.05 µg/mL, suggesting significant potency against leishmaniasis .

Cholinesterase Inhibition

The compound has also been investigated for its cholinesterase inhibitory activity. A study synthesized several derivatives of 2,3-dihydroquinazolin-4(1H)-one and evaluated their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most promising derivative exhibited an IC₅₀ of 1.6 µM for AChE and 3.7 µM for BChE, indicating potential as a dual inhibitor comparable to standard drugs like galantamine .

Larvicidal Activity

The larvicidal properties of various 2,3-dihydroquinazolin-4(1H)-one derivatives were assessed against mosquito larvae. Compounds achieved mortality rates between 87% to 91% after 48 hours, with structure-activity relationships revealing that halogen substitutions on the aryl ring significantly enhance bioactivity .

Synthesis Methods

A green synthetic protocol has been developed for the efficient preparation of these compounds using reverse zinc oxide nanomicelles as catalysts in aqueous media. This method provides high yields while being environmentally friendly .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the phenyl ring influence biological activity significantly:

- Halogen Substituents : Presence of halogens at para and meta positions enhances anti-leishmanial and larvicidal activities.

- Functional Groups : The introduction of cyano or methoxy groups also appears to improve efficacy against specific biological targets.

Case Studies

- Study on Anti-Leishmanial Activity :

- Cholinesterase Inhibition Study :

- Larvicidal Effectiveness :

Scientific Research Applications

Pharmacological Properties

The pharmacological significance of 2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is underscored by its various biological activities:

- Anticancer Activity : Compounds in the dihydroquinazolinone class have been investigated for their anticancer properties. Studies have shown that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines .

- Cholinesterase Inhibition : This compound has been identified as a potent inhibitor of cholinesterases (both AChE and BChE). Research indicates that certain derivatives exhibit significant inhibitory activity comparable to established drugs like galantamine, making them potential candidates for treating Alzheimer's disease .

- Antimicrobial and Antiparasitic Activities : The compound has shown promising results in inhibiting pathogens responsible for diseases such as leishmaniasis. In silico studies have identified its derivatives as potential anti-leishmanial agents with low IC50 values, indicating strong efficacy against Leishmania species .

- Other Biological Activities : Additional studies have reported various other activities including anti-inflammatory, analgesic, and antihypertensive effects. These diverse actions highlight the potential of this compound in drug development .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- One-Pot Reactions : A highly efficient one-pot three-component reaction has been developed for synthesizing 3,4-dihydroquinazolines and quinazolinones. This method simplifies the synthesis process while achieving high yields .

- Catalytic Approaches : Recent advancements have introduced green synthetic protocols utilizing reverse zinc oxide nanomicelles as catalysts in aqueous media. This approach not only enhances yield but also aligns with environmentally friendly practices in organic synthesis .

Table 1: Summary of Biological Activities

Case Study: Cholinesterase Inhibition

A study investigated multiple derivatives of this compound for their ability to inhibit cholinesterases. Among these, a specific derivative demonstrated an IC50 value of 1.6 µM for AChE inhibition and 3.7 µM for BChE inhibition. The binding modes were analyzed using molecular docking techniques, providing insights into the mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern at the C2 and C3 positions significantly influences the physicochemical and biological properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. Below is a comparative analysis:

Computational and ADMET Profiles

- Molecular Docking: Fluorinated derivatives (e.g., 2c, 2e) showed strong binding to M. tuberculosis enoyl-ACP reductase (ΔG: −9.2 kcal/mol) .

- ADMET Predictions :

Q & A

Q. What are the common synthetic routes for 2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, aldehydes, and amines or ammonium salts. A green approach uses hydroxyapatite nanoparticles (HAP NPs) as a recyclable catalyst in aqueous media, achieving high yields under mild conditions . Alternative methods include ionic liquids (e.g., [Bmim]BF₄) with iodine catalysis, offering solvent-free, energy-efficient pathways . For base-promoted synthesis, KOH/DMSO suspensions enable room-temperature reactions without transition metals, ideal for scalable production .

Q. How is the molecular structure of this compound confirmed?

X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å, β = 101.719°) were resolved for derivatives, confirming the dihydroquinazolinone scaffold . NMR (¹H/¹³C) and mass spectrometry further validate purity and substituent positioning, such as methyl and phenyl groups at the C2 position .

Q. What are the key applications in medicinal chemistry research?

Derivatives exhibit biological activities, including cathepsin B/H inhibition (e.g., 4-fluorophenyl and 4-chlorophenyl analogs) and antimicrobial effects against pathogens like Acinetobacter baumannii . Structural analogs with thiadiazole moieties show enhanced bioactivity, guiding lead optimization in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity?

- Catalyst choice : HAP NPs improve atom economy (recyclable for ≥6 runs) and reduce waste in water .

- Solvent effects : Ethanol (EtOH) outperforms CH₂Cl₂ or THF in stabilizing intermediates, achieving >85% yields for electron-rich aldehydes .

- Temperature control : Room-temperature KOH/DMSO systems minimize side reactions (e.g., oxidation) while maintaining efficiency . Methodological adjustments, such as microwave-assisted heating, can further reduce reaction times .

Q. How to address contradictions in reaction outcomes when using different catalytic systems?

Discrepancies in yields or byproducts often stem from varying catalyst mechanisms. For example:

- HAP NPs facilitate nucleophilic attack via surface hydroxyl groups, favoring aqueous compatibility .

- Ionic liquids enhance electrophilicity of carbonyl groups, promoting cyclization but requiring anhydrous conditions . Systematic screening (e.g., DOE approaches) and kinetic studies can isolate variables like pH, solvent polarity, or catalyst loading to resolve contradictions .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Introducing electron-withdrawing groups (-NO₂, -Br) or bulky aryl rings modulates bioactivity. For instance, 4-bromophenyl analogs show enhanced cathepsin inhibition .

- Scaffold hybridization : Fusion with thiadiazole (e.g., 5-phenyl-1,3,4-thiadiazol-2-yl) improves antimicrobial potency .

- Stereoelectronic tuning : Methoxy or trifluoromethoxy groups alter electron density, impacting binding affinity in enzyme assays .

Q. What green chemistry innovations are applied to synthesize this compound?

- Solvent-free systems : Ionic liquids ([Bmim]BF₄) act as dual solvent-catalysts, eliminating volatile organic compounds (VOCs) .

- Renewable catalysts : HAP NPs derived from biogenic sources reduce reliance on toxic metals .

- Energy efficiency : KOH/DMSO base systems operate at ambient temperatures, cutting energy use by ~40% compared to thermal methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.